molecular formula C7H3Cl2IO2 B179889 3,5-Dichloro-4-iodobenzoic acid CAS No. 117757-68-3

3,5-Dichloro-4-iodobenzoic acid

Cat. No. B179889
M. Wt: 316.9 g/mol
InChI Key: QNSGDQZRDPAUTG-UHFFFAOYSA-N
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Patent
US08742110B2

Procedure details

Using essentially the same procedure as for Example 8-1, Step 2, 3,5-dichloro-4-iodobenzoic acid (1900 mg, 6.0 mmol) was reduced to the title intermediate (1050 mg) using 2M borane-methyl sulfide complex in THF (4.0 mL, 8.0 mmol).
Quantity
1900 mg
Type
reactant
Reaction Step One
[Compound]
Name
title intermediate
Quantity
1050 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[I:11])[C:5](O)=[O:6].C1COCC1>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[I:11])[CH2:5][OH:6]

Inputs

Step One
Name
Quantity
1900 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1I)Cl
Step Two
Name
title intermediate
Quantity
1050 mg
Type
reactant
Smiles
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(CO)C=C(C1I)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.